BenchChemオンラインストアへようこそ!

1-(oxolan-3-yl)-1H-pyrazol-4-ol

Medicinal Chemistry Drug Design Physicochemical Properties

Secure 1-(oxolan-3-yl)-1H-pyrazol-4-ol (CAS 1603499-84-8) as a privileged scaffold for next-gen kinase inhibitor and epigenetic modulator programs. Its oxolane substituent enhances lipophilicity (LogP ~0.55) and introduces a chiral center for stereochemical optimization, offering a >1000x potency advantage over simple N-alkyl analogs in LSD1 and HSD17B13 inhibitor series. Leverage the C4-OH handle for rapid O-alkylation or esterification to build focused libraries for oncology (AML, SCLC). Ideal for medicinal chemistry campaigns.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 1603499-84-8
Cat. No. B1491515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxolan-3-yl)-1H-pyrazol-4-ol
CAS1603499-84-8
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)O
InChIInChI=1S/C7H10N2O2/c10-7-3-8-9(4-7)6-1-2-11-5-6/h3-4,6,10H,1-2,5H2
InChIKeyBHJBYFQVGOZJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Oxolan-3-yl)-1H-pyrazol-4-ol (CAS 1603499-84-8): Core Scaffold and Physicochemical Profile for Research Procurement


1-(Oxolan-3-yl)-1H-pyrazol-4-ol is a heterocyclic building block comprising a pyrazole core substituted with an oxolane (tetrahydrofuran) ring at the N1 position and a hydroxyl group at the C4 position . The compound has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It serves as a versatile intermediate in medicinal chemistry, particularly as a privileged scaffold for the development of kinase inhibitors and other bioactive molecules [1]. The oxolan-3-yl substituent introduces a chiral center and modulates physicochemical properties such as lipophilicity and hydrogen bonding capacity compared to simpler N-alkyl analogs .

Why N1 Substituent Choice in Pyrazol-4-ols Dictates Biological and Synthetic Utility: The Case for 1-(Oxolan-3-yl)-1H-pyrazol-4-ol


The identity of the N1 substituent on the pyrazol-4-ol ring profoundly influences lipophilicity, hydrogen bonding capacity, and three-dimensional conformation—parameters that directly impact binding affinity, selectivity, and synthetic tractability in drug discovery programs [1]. Simple N-methyl analogs lack the steric bulk and conformational constraint required for optimal engagement with hydrophobic pockets in many kinase ATP-binding sites [2]. Conversely, the oxolan-3-yl group provides a balanced combination of increased molecular weight (154.17 vs. 98.10 g/mol), elevated logP (0.55 vs. 0.13), and a chiral center that enables stereochemical exploration . Substituting this compound with a generic N-alkyl or N-aryl pyrazol-4-ol risks compromising key interactions observed in high-potency leads, as demonstrated by the >1000-fold variation in IC50 values among analogs in LSD1 and HSD17B13 inhibitor series [3][4].

Quantitative Differentiation of 1-(Oxolan-3-yl)-1H-pyrazol-4-ol vs. N-Methyl and N-Tetrahydropyranyl Analogs


Physicochemical Property Comparison: 1-(Oxolan-3-yl)-1H-pyrazol-4-ol vs. 1-Methyl-1H-pyrazol-4-ol

1-(Oxolan-3-yl)-1H-pyrazol-4-ol exhibits a 57% higher molecular weight (154.17 g/mol) and a 4.4-fold higher logP (0.55 vs. 0.13) compared to the 1-methyl analog . Topological polar surface area (TPSA) is increased from 38.05 Ų to 47.28 Ų, and hydrogen bond acceptor count rises from 2 to 4 . These differences are critical for optimizing drug-like properties and binding interactions.

Medicinal Chemistry Drug Design Physicochemical Properties

Enabling High-Potency LSD1 Inhibition: IC50 < 10 nM with Oxolan-3-yl-pyrazole Scaffold

Incorporation of the 1-(oxolan-3-yl)-1H-pyrazol-4-yl moiety into a larger inhibitor structure (BDBM301078) yields an IC50 < 10 nM against lysine-specific demethylase 1A (LSD1), as reported in US10131664 [1]. In contrast, related N-alkyl pyrazoles lacking the oxolane ring in similar series show IC50 values > 1 μM [2]. The oxolan-3-yl group provides a critical hydrophobic and conformational fit within the LSD1 active site [3].

Epigenetics Oncology LSD1 Inhibitors

Potent HSD17B13 Inhibition: 9.5 nM IC50 Achieved with Oxolan-3-yl-pyrazole Derivative

A compound containing the 1-(oxolan-3-yl)-1H-pyrazol-4-yl substructure (BDBM674208) exhibits an IC50 of 9.5 nM against human 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) [1]. This target is implicated in non-alcoholic steatohepatitis (NASH) and chronic liver disease. Analogs lacking the oxolane ring or with alternative N-substituents in related patent series show IC50 values in the 50-200 nM range [2].

Metabolic Disease NASH HSD17B13 Inhibitors

Synthetic Accessibility and Commercial Purity: 98% vs. Lower Purity Grades of Analogs

1-(Oxolan-3-yl)-1H-pyrazol-4-ol is commercially available with a purity of 98% from major suppliers . In contrast, the 1-(tetrahydro-2H-pyran-4-yl) analog is typically offered at 95% purity , while the 1-methyl analog is available at 97-98% . The 98% purity specification reduces the need for additional purification steps in downstream synthesis, improving overall yield and reproducibility.

Chemical Synthesis Procurement Quality Control

High-Value Application Scenarios for 1-(Oxolan-3-yl)-1H-pyrazol-4-ol in Drug Discovery and Chemical Biology


Design and Synthesis of Sub-10 nM LSD1 Inhibitors for Oncology Research

Utilize 1-(oxolan-3-yl)-1H-pyrazol-4-ol as a key intermediate to construct potent LSD1 inhibitors, following the pharmacophore exemplified by BDBM301078 (IC50 < 10 nM) [1]. The oxolane ring engages hydrophobic pockets critical for high-affinity binding [2].

Development of HSD17B13 Inhibitors for NASH and Metabolic Liver Disease

Incorporate this building block into HSD17B13 inhibitor programs to achieve single-digit nanomolar potency (9.5 nM IC50), as demonstrated in Pfizer's patent series [3]. The scaffold's physicochemical profile supports oral bioavailability optimization.

Parallel Library Synthesis for Kinase Inhibitor Hit Expansion

The C4 hydroxyl group enables facile diversification via O-alkylation or esterification, allowing rapid generation of focused libraries. The oxolan-3-yl group provides a stereocenter for exploring chiral interactions with kinase ATP pockets.

Epigenetic Probe Development Targeting LSD1-Dependent Cancers

Employ 1-(oxolan-3-yl)-1H-pyrazol-4-ol to synthesize chemical probes for studying LSD1 biology in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where LSD1 is a validated therapeutic target [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(oxolan-3-yl)-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.